Cas no 81961-80-0 (5-Methyl-2-furaldehyde semicarbazone)
5-Methyl-2-furaldehyde semicarbazone Chemical and Physical Properties
Names and Identifiers
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- 5-Methyl-2-furaldehyde semicarbazone
- DTXSID50419906
- A916187
- (E)-2-((5-methylfuran-2-yl)methylene)hydrazine-1-carboxamide
- AKOS000505882
- 2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide
- SCHEMBL24832422
- 81961-80-0
- CS-0326349
- SDCCGMLS-0064764.P001
- [(E)-(5-methylfuran-2-yl)methylideneamino]urea
- STK497502
- (2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinecarboxamide
-
- MDL: MFCD00456752
- Inchi: 1S/C7H9N3O2/c1-5-2-3-6(12-5)4-9-10-7(8)11/h2-4H,1H3,(H3,8,10,11)/b9-4+
- InChI Key: MSTHBAMBCYWTLJ-RUDMXATFSA-N
- SMILES: O1C(/C=N/NC(N)=O)=CC=C1C
Computed Properties
- Exact Mass: 167.069476538g/mol
- Monoisotopic Mass: 167.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 80.6Ų
5-Methyl-2-furaldehyde semicarbazone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M450695-5mg |
5-methyl-2-furaldehyde semicarbazone |
81961-80-0 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M450695-10mg |
5-methyl-2-furaldehyde semicarbazone |
81961-80-0 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M450695-50mg |
5-methyl-2-furaldehyde semicarbazone |
81961-80-0 | 50mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059717-500mg |
5-Methyl-2-furaldehyde semicarbazone |
81961-80-0 | 500mg |
3233CNY | 2021-05-07 | ||
| Chemenu | CM525765-1g |
2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide |
81961-80-0 | 95% | 1g |
$206 | 2024-07-23 | |
| Alichem | A250001731-5g |
2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide |
81961-80-0 | 95% | 5g |
$732.33 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 059717-500mg |
5-Methyl-2-furaldehyde semicarbazone |
81961-80-0 | 500mg |
3233.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397019-1g |
(E)-2-((5-methylfuran-2-yl)methylene)hydrazine-1-carboxamide |
81961-80-0 | 95+% | 1g |
¥1856.00 | 2024-07-28 | |
| A2B Chem LLC | AE00440-500mg |
2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide |
81961-80-0 | 500mg |
$285.00 | 2024-04-19 | ||
| 1PlusChem | 1P008LLK-500mg |
2-((5-Methylfuran-2-yl)methylene)hydrazinecarboxamide |
81961-80-0 | 500mg |
$272.00 | 2025-02-24 |
5-Methyl-2-furaldehyde semicarbazone Suppliers
5-Methyl-2-furaldehyde semicarbazone Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-Methyl-2-furaldehyde semicarbazone
Introduction to 5-Methyl-2-furaldehyde semicarbazone (CAS No. 81961-80-0)
5-Methyl-2-furaldehyde semicarbazone, identified by the Chemical Abstracts Service (CAS) number 81961-80-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic compound, derived from furfural and semicarbazide, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities. The structural integrity of this molecule, featuring a methyl-substituted furan ring conjugated with a semicarbazone moiety, makes it a valuable intermediate in the development of various chemical entities.
The synthesis of 5-Methyl-2-furaldehyde semicarbazone typically involves the condensation of 5-methyl-2-furaldehyde with semicarbazide hydrochloride under controlled conditions. This reaction proceeds efficiently in polar aprotic solvents such as ethanol or dimethylformamide (DMF), yielding the desired product in moderate to high yields. The reaction mechanism is influenced by factors such as temperature, pH, and catalyst presence, which can optimize the process for industrial-scale production.
One of the most compelling aspects of 5-Methyl-2-furaldehyde semicarbazone is its role as a precursor in the synthesis of more complex molecules. Its structural framework allows for further functionalization, making it a crucial building block in medicinal chemistry. Researchers have explored its derivatives as potential pharmacophores, particularly in the quest for novel therapeutic agents targeting various diseases.
Recent studies have highlighted the biological significance of 5-Methyl-2-furaldehyde semicarbazone and its derivatives. For instance, researchers have investigated its antimicrobial properties, demonstrating efficacy against certain bacterial and fungal strains. The semicarbazone group is known to exhibit bioactivity by interacting with biological targets such as enzymes and receptors. This interaction can modulate cellular processes, leading to therapeutic effects.
In addition to antimicrobial applications, 5-Methyl-2-furaldehyde semicarbazone has shown promise in other areas of biomedical research. Studies have explored its potential as an antioxidant and anti-inflammatory agent. The ability of this compound to scavenge free radicals and reduce inflammatory responses makes it a candidate for treating oxidative stress-related disorders. Furthermore, its structural similarity to certain known bioactive compounds suggests that it may have broader pharmacological applications that warrant further exploration.
The chemical properties of 5-Methyl-2-furaldehyde semicarbazone also make it an interesting subject for material science research. Its ability to form coordination complexes with metal ions has been exploited in the development of metal-organic frameworks (MOFs) and other functional materials. These materials have applications in catalysis, gas storage, and separation technologies. The versatility of this compound underscores its importance not only in pharmaceuticals but also in advanced materials science.
From an industrial perspective, the production and utilization of 5-Methyl-2-furaldehyde semicarbazone present both opportunities and challenges. While its synthesis is well-established, optimizing yield and purity remains a key focus for manufacturers. Advances in green chemistry principles have led to the development of more sustainable synthetic routes, reducing waste and energy consumption. Such innovations are essential for scaling up production while maintaining environmental responsibility.
The future prospects for 5-Methyl-2-furaldehyde semicarbazone are promising, driven by ongoing research and technological advancements. As computational methods improve, virtual screening techniques can be employed to identify new derivatives with enhanced bioactivity. Collaborative efforts between academia and industry are likely to accelerate the discovery process, bringing new therapeutic agents to fruition more rapidly than traditional methods alone.
In conclusion,5-Methyl-2-furaldehyde semicarbazone (CAS No. 81961-80-0) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate and potential biological activity positions it as a cornerstone in modern chemical research. As scientists continue to uncover new applications and refine synthetic methodologies,5-Methyl-2-furaldehyde semicarbazone will undoubtedly remain at the forefront of innovation.
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